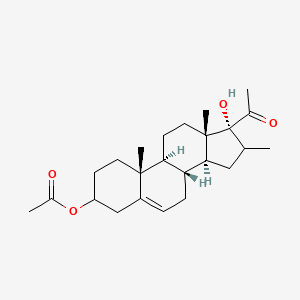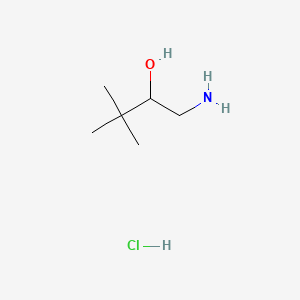
Dialuminium nickel tetraoxide
描述
Dialuminium nickel tetraoxide, also known as aluminum nickel oxide, is a compound with the molecular formula Al2NiO4. It is composed of aluminum, nickel, and oxygen atoms. This compound is known for its unique properties and has various applications in different fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Dialuminium nickel tetraoxide can be synthesized through various methods. One common method involves the solid-state reaction of aluminum oxide (Al2O3) and nickel oxide (NiO) at high temperatures. The reaction typically occurs at temperatures ranging from 1000°C to 1200°C. The reaction can be represented as follows:
Al2O3+NiO→Al2NiO4
Industrial Production Methods
In industrial settings, this compound is produced using similar high-temperature solid-state reactions. The raw materials, aluminum oxide and nickel oxide, are mixed in stoichiometric proportions and heated in a furnace. The reaction conditions, such as temperature and duration, are carefully controlled to ensure the complete formation of the desired compound.
化学反应分析
Types of Reactions
Dialuminium nickel tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both aluminum and nickel atoms.
Common Reagents and Conditions
Oxidation Reactions: this compound can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reduction reactions involving this compound can be carried out using reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4). These reactions often require elevated temperatures and specific catalysts.
Substitution Reactions: Substitution reactions can occur when this compound reacts with other metal oxides or salts. These reactions can lead to the formation of new compounds with different properties.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxides of aluminum and nickel, while reduction reactions may yield elemental metals or lower oxides.
科学研究应用
Dialuminium nickel tetraoxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Catalysis: this compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions. Its catalytic properties are attributed to the presence of both aluminum and nickel atoms, which provide active sites for the reactions.
Biomedical Applications: In the field of medicine, this compound is explored for its potential use in drug delivery systems and as a component in medical devices
Material Science: this compound is studied for its potential use in the development of advanced materials, such as ceramics and composites. Its unique properties, including high thermal stability and mechanical strength, make it an attractive material for various industrial applications.
作用机制
The mechanism of action of dialuminium nickel tetraoxide is primarily based on its ability to interact with other molecules and ions. The compound’s structure allows it to act as a catalyst by providing active sites for chemical reactions. The aluminum and nickel atoms in the compound can participate in redox reactions, facilitating the transfer of electrons and promoting the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
Nickel aluminate (NiAl2O4): Nickel aluminate is a similar compound with a different stoichiometric ratio of aluminum and nickel. It has similar catalytic properties but may exhibit different reactivity and stability.
Aluminum oxide (Al2O3): Aluminum oxide is a common compound with various industrial applications. While it lacks the catalytic properties of dialuminium nickel tetraoxide, it is widely used as a refractory material and in the production of ceramics.
Nickel oxide (NiO): Nickel oxide is another related compound with distinct properties. It is used in various applications, including catalysis and battery materials.
Uniqueness
This compound is unique due to its combination of aluminum and nickel atoms, which provide a synergistic effect in catalytic and material science applications. Its ability to undergo various chemical reactions and its stability under different conditions make it a valuable compound for scientific research and industrial use.
属性
IUPAC Name |
dialuminum;nickel(2+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.Ni.4O/q2*+3;+2;4*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADDCINVIUHXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2NiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893152 | |
| Record name | Nickel aluminate (NiAl2O4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.654 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Aluminum nickel oxide (Al2NiO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12004-35-2 | |
| Record name | Aluminum nickel oxide (Al2NiO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum nickel oxide (Al2NiO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel aluminate (NiAl2O4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dialuminium nickel tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane]](/img/structure/B576436.png)
![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)


